N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide

RORγ inverse agonists Th17-mediated autoimmune disease structure-activity relationship (SAR)

N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide (MF: C20H17N3O4S; MW: 395.43 g/mol) belongs to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype, a privileged scaffold independently validated for Retinoic acid receptor-related orphan receptor gamma (RORγ) inhibition and Bromodomain-containing protein 4 (BRD4) bromodomain antagonism. Unlike the archetypal 6-sulfonamide series, this compound introduces a methylene (–CH2–) spacer between the benzo[cd]indole core and the sulfamoyl linker, placing it in a structurally distinct sub-class.

Molecular Formula C20H17N3O4S
Molecular Weight 395.4 g/mol
Cat. No. B12158518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide
Molecular FormulaC20H17N3O4S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CC=C4C3=C(C=C2)NC4=O
InChIInChI=1S/C20H17N3O4S/c1-12(24)22-14-6-8-15(9-7-14)28(26,27)21-11-13-5-10-18-19-16(13)3-2-4-17(19)20(25)23-18/h2-10,21H,11H2,1H3,(H,22,24)(H,23,25)
InChIKeyYKVUMVDUIJXZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-{[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide – Chemical Identity, Scaffold Class & Procurement Relevance


N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide (MF: C20H17N3O4S; MW: 395.43 g/mol) belongs to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide chemotype, a privileged scaffold independently validated for Retinoic acid receptor-related orphan receptor gamma (RORγ) inhibition [1] and Bromodomain-containing protein 4 (BRD4) bromodomain antagonism [2]. Unlike the archetypal 6-sulfonamide series, this compound introduces a methylene (–CH2–) spacer between the benzo[cd]indole core and the sulfamoyl linker, placing it in a structurally distinct sub-class. The compound is commercially available through specialty chemical suppliers (e.g., Evitachem, catalog EVT-12291710) .

Why Generic 2-Oxobenzo[cd]indole-6-sulfonamides Cannot Replace N-(4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide


Simple replacement by an unsubstituted or directly sulfonamide-linked 2-oxobenzo[cd]-indole analog would eliminate the methylene spacer and the N-(4-acetamidophenyl) sulfamoyl terminus simultaneously. In the RORγ inhibitor series (Zhang et al., 2014), SAR data demonstrate that subtle alterations in the sulfonamide substituent modulate potency from micromolar (hit compound s4, IC50 = 20.27 μM in AlphaScreen) to 40–140 nM (optimized leads 7j, 8c, 8k, 8p) – a 145–500-fold range governed entirely by the nature of the N-substituent [1]. The target compound's unique combination of a methylene-extended sulfamoyl linkage and para-acetamidophenyl terminus represents an unexplored chemical space within this scaffold , meaning its pharmacological profile cannot be inferred from any single literature comparator.

Quantitative Differentiation Evidence for N-(4-{[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide Against Closest Analogues


Structural Distinction from High-Potency RORγ Inhibitor Leads: The Methylene Spacer Advantage

The target compound incorporates a –CH2– methylene spacer between the benzo[cd]indole C6 position and the sulfamoyl nitrogen, a structural feature absent in the most potent RORγ leads 7j, 8c, 8k, and 8p (IC50 = 40–140 nM in AlphaScreen) [1]. In the Zhang et al. (2014) SAR series, the sulfonamide is directly attached at C6 without any spacer. Homologation by one carbon alters the vector and conformational flexibility of the terminal aryl sulfamoyl group, which is expected to reposition the acetamidophenyl moiety within the ligand-binding domain (LBD) of RORγ. The hit compound s4 in that series (IC50 = 20.27 μM AlphaScreen, 11.84 μM cell-based reporter gene assay) serves as the baseline for class-level comparison [1]. The target compound's methylene-extended architecture constitutes a novel sub-series with undetermined potency, representing a distinct chemical starting point for lead optimization.

RORγ inverse agonists Th17-mediated autoimmune disease structure-activity relationship (SAR)

Divergence from BRD4 Bromodomain Inhibitors: Cell-Active Context for the Benzo[cd]indol-2(1H)-one Scaffold

The benzo[cd]indol-2(1H)-one scaffold has been independently validated as a BRD4 bromodomain inhibitor chemotype. Xue et al. (2018) reported that three benzo[cd]indol-2(1H)-one derivatives inhibited MV4-11 leukemia cell proliferation with IC50 values of 11.67 μM, 5.55 μM, and 11.54 μM, respectively, and induced G1-phase cell cycle arrest [1]. Separately, a representative compound from a related benzo[cd]indole series achieved an IC50 of 410 nM in a BRD4 AlphaScreen assay with a ΔTm of 9.9°C in thermal shift [2]. While these compounds bear the 2-oxobenzo[cd]indole core, none incorporates a methylene-extended sulfamoyl linker terminating in an acetamidophenyl group. The target compound's distinct substitution architecture makes it a structurally novel entrant into the broader benzo[cd]indole epigenetic modulator space.

BRD4 bromodomain inhibitors MV4-11 acute myeloid leukemia epigenetic probe compounds

Physicochemical Differentiation from Virtual Benzo[cd]indole Analogues for Library Design

Based on vendor-supplied specifications, the target compound has a molecular weight of 395.43 g/mol with calculated properties (as reported by mcule database) of logP 2.194, 6 H-bond acceptors, 2 H-bond donors, 7 rotatable bonds, and a polar surface area (PSA) of 120.94 Ų . By comparison, an in-class analogue, N-(3-chloro-4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (EJMC-1; MF: C17H11ClN2O4S; MW: 374.80) exhibits a higher calculated logP and a smaller PSA due to the absence of the acetamidophenyl-sulfamoyl extension . The target compound's increased PSA and additional H-bond donor/acceptor capacity, relative to EJMC-1, predict improved aqueous solubility and reduced passive membrane permeability – properties that differentiate it for target engagement paradigms requiring balanced hydrophilicity.

physicochemical property screening ADMET prioritization medicinal chemistry library design

High-Value Application Scenarios for N-(4-{[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]sulfamoyl}phenyl)acetamide in Drug Discovery Research


Methylene-Spacer SAR Library Expansion for RORγ Inverse Agonist Lead Optimization

Procure this compound as a core building block for exploring the SAR consequence of homologating the C6 sulfonamide linker in the RORγ chemotype. The Zhang et al. (2014) series achieved 40–140 nM RORγ inhibition without a methylene spacer [1]; testing the target compound and its close analogs will reveal whether the –CH2– extension enhances or disrupts LBD occupancy. Researchers screening this compound in RORγ AlphaScreen and cell-based reporter gene assays can generate novel IP around linker-extended benzo[cd]indole RORγ modulators.

Selectivity Profiling Across the BET Bromodomain Family (BRD2/3/4) with a Novel Substitution Topology

Deploy this compound in BRD2, BRD3, and BRD4 AlphaScreen or TR-FRET displacement assays alongside known benzo[cd]indole BRD4 inhibitors (baseline IC50 = 410 nM–11.67 μM) [1][2]. Because the methylene-sulfamoyl-acetamidophenyl architecture has not been evaluated in the BET context, this compound can serve as an exploratory probe for identifying differential bromodomain selectivity, potentially yielding a subtype-selective starting point distinct from the pan-BET benzo[cd]indol-2(1H)-ones reported by Xue et al. (2018).

Physicochemical Property-Driven Library Design for Solubility-Challenged Screening Cascades

Incorporate this compound into a focused library of benzo[cd]indole derivatives when aqueous solubility is a limiting factor. Relative to lower-PSA analogues such as EJMC-1, the target compound's calculated PSA of 120.94 Ų and lower logP (2.194) predict enhanced solubility and reduced non-specific binding [1]. This makes it suitable for biochemical assays run at >10 μM compound concentrations where hydrophobic collapse of aggregates would otherwise confound results.

TNF-α Pathway Antagonism Screening Using a Chemically Distinct Benzo[cd]indole Probe

The broader 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide class has yielded promising TNF-α inhibitors, with the best compound 4e exhibiting an IC50 of 3 μM [1] and the simpler analogue EJMC-1 showing an IC50 of 42 μM [2]. The target compound's methylene-extended, di-substituted terminus offers a chemically differentiated vector for interrogating TNF-α inhibitory activity. Counter-screening against structurally simpler in-class comparators enables direct assessment of the value added by the –CH2– spacer and acetamidophenyl group in this anti-inflammatory target context.

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